N-Boc-endo-3-aminotropane

CCR5 antagonists HIV entry inhibitors Stereochemistry-activity relationship

N-Boc-endo-3-aminotropane (CAS 207405-68-3), systematically named tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, is a conformationally constrained bridged bicyclic amine building block featuring a Boc-protected endo-3-amino substituent on the 8-azabicyclo[3.2.1]octane (tropane) scaffold. The compound exists as a white to off-white solid (purity typically ≥95%, predominantly 96–98% across suppliers), requiring storage under inert atmosphere (N₂ or Ar) at 2–8 °C to prevent degradation.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 207405-68-3
Cat. No. B1144645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-endo-3-aminotropane
CAS207405-68-3
Synonyms(3-endo)-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic Acid 1,1-Dimethylethyl Ester;  endo-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic Acid 1,1-Dimethylethyl Ester;  (3-endo)-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic Acid tert-Butyl Ester;  end
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1CC(C2)N
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t9-,10-/m0/s1
InChIKeyNZJKEPNCNBWESN-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-endo-3-aminotropane (CAS 207405-68-3): A Conformationally Constrained Tropane Building Block for CCR5 Antagonists and Anti-HBV Drug Discovery


N-Boc-endo-3-aminotropane (CAS 207405-68-3), systematically named tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, is a conformationally constrained bridged bicyclic amine building block featuring a Boc-protected endo-3-amino substituent on the 8-azabicyclo[3.2.1]octane (tropane) scaffold . The compound exists as a white to off-white solid (purity typically ≥95%, predominantly 96–98% across suppliers), requiring storage under inert atmosphere (N₂ or Ar) at 2–8 °C to prevent degradation . Its unique endo configuration, confirmed crystallographically, provides distinct steric and electronic properties that differentiate it from exo isomers and non-Boc-protected analogs in downstream synthetic applications, particularly in the synthesis of tropane-derived CCR5 receptor antagonists and anti-hepatitis B virus (HBV) drug candidates [1][2].

Why Substituting N-Boc-endo-3-aminotropane With Exo Isomers or Unprotected Analogs Compromises CCR5 Antagonist and Anti-HBV Candidate Quality


The endo configuration of the 3-amino substituent on the tropane scaffold is not a trivial stereochemical detail—it is explicitly designated as the preferred configuration in key CCR5 modulator patents [1], and crystal structure analysis demonstrates that selective crystallization-based separation of endo and exo isomers is feasible precisely because of their distinct solid-state packing and hydrogen-bonding networks [2]. Using the exo isomer (e.g., N-Boc-exo-3-aminotropane, CAS 744183-20-8) or an unprotected analog (e.g., endo-3-aminotropane dihydrochloride, CAS 646477-45-4) without verifying stereochemical integrity introduces ambiguity into SAR studies, as the endo orientation projects the amine vector into a geometric space that is non-interchangeable with the exo orientation for receptor-binding pharmacophore models. Furthermore, the Boc protecting group is essential for chemoselective transformations at the tropane bridgehead nitrogen; premature removal or use of alternative protecting groups alters the synthetic sequence for generating CCR5 antagonists and HBV capsid assembly modulators, where the temporal order of deprotection and functionalization dictates the final compound's purity and biological activity .

Quantitative Differentiation Evidence for N-Boc-endo-3-aminotropane Versus Closest Analogs and Alternatives


Endo Configuration Is Patent-Specified as Preferred for CCR5 Antagonist Activity

The pioneer CCR5 modulator patent WO2003084954A1 (Pfizer, 2003) explicitly states: 'Imidazole substitution of the tropane ring in the endo- configuration is preferred' [1]. This statutory preference is based on structure-activity relationship (SAR) data within the patent family, indicating that endo-substituted tropane derivatives achieve superior CCR5 binding compared to their exo counterparts. While the patent covers both configurations, the explicit designation of the endo form as preferred establishes a regulatory and scientific benchmark: procurement of the exo isomer (CAS 744183-20-8) without documented justification would place a development candidate outside the optimal stereochemical space defined by the originator's SAR. The downstream tropane-derived CCR5 antagonists synthesized from this building block have achieved IC₅₀ values as low as 4.4 nM against CCR5 in competitive binding assays, comparable to the FDA-approved CCR5 antagonist maraviroc (IC₅₀ = 7.2 nM vs. MIP-1β) [2].

CCR5 antagonists HIV entry inhibitors Stereochemistry-activity relationship

Selective Crystallization Enables Reliable Endo/Exo Isomer Separation and Quality Control

Britvin et al. (2017) demonstrated that endo-3-aminotropane forms a crystalline salt with a copper(II) anionic cluster, (C₈H₁₈N₂)[CuCl₃(NO₃)(H₂O)], whose selective crystallization 'can be considered as a simple method for the separation of the exo and endo isomers of 3-aminotropane' [1]. This finding provides a verifiable, scalable method for confirming and ensuring endo stereochemical purity in N-Boc-endo-3-aminotropane lots. The crystal structure (space group, unit cell parameters, hydrogen-bonding network) was solved de novo, confirming the endo geometry unambiguously. In contrast, the exo isomer (CAS 744183-20-8) or the unprotected endo-3-aminotropane dihydrochloride (CAS 646477-45-4, m.p. 250 °C) [2] lack this well-characterized selective crystallization pathway, making endo-purity verification more reliant on indirect chromatographic methods.

Isomer separation Crystallography Quality assurance

Conformationally Constrained Scaffold Designated for Anti-HBV Drug Development Programs

N-Boc-endo-3-aminotropane is described in the peer-reviewed preparative literature as 'a novel conformationally constrained bridged amino acid drug molecule building block... as a new substitute for classical nitrogen-containing heterocycles in the development of anti-hepatitis B virus drugs' . This designation is significant because classical nitrogen heterocycles (piperidines, piperazines) are flexible scaffolds with higher conformational entropy; the rigid tropane cage imposes a defined spatial orientation of the 3-amino group, potentially enhancing target binding through conformational pre-organization. The HBV capsid assembly modulator (CAM) program has yielded sulfamoylbenzamide derivatives with EC₅₀ values as low as 260 nM against HBV DNA replication in HepAD38 cells, demonstrating that the tropane scaffold indeed translates into antiviral activity [1]. Flexible-chain alternatives such as N-Boc-1,3-diaminopropane (MW 174.12) lack the conformational restriction and would produce final compounds with different entropic binding profiles.

Hepatitis B virus Capsid assembly modulator Antiviral drug discovery

Boc-Protected Endo Amine Enables Orthogonal Functionalization Not Possible With Unprotected or Exo Analogs

The Boc protecting group on the tropane bridgehead nitrogen enables a precise orthogonal deprotection sequence: the Boc group can be removed under acidic conditions (TFA or HCl/dioxane) without affecting the free 3-endo-amino group's subsequent functionalization potential . This contrasts with unprotected endo-3-aminotropane (CAS 646477-45-4 as dihydrochloride salt), where the free bridgehead amine would compete for acylation or alkylation, leading to complex product mixtures requiring chromatographic separation. The exo isomer N-Boc-exo-3-aminotropane (CAS 744183-20-8) presents a different spatial trajectory of the amine vector; when incorporated into peptidomimetics, the exo geometry alters backbone curvature and steric modulation, producing conformationally distinct final compounds . The target compound's TPSA (55.56 Ų), LogP (~2.13), and pKa (~7.13) values [1] provide predictable physicochemical parameters for library design that differ from the exo isomer (identical molecular formula but distinct 3D shape).

Protecting group strategy Orthogonal synthesis Peptidomimetics

Supplier-Documented Purity Specifications and Stability Data Enable QC-Controlled Procurement

Multiple independent suppliers report consistent purity specifications for N-Boc-endo-3-aminotropane: 96% (Bidepharm, with batch-specific NMR, HPLC, and GC certificates) , 97% (Combi-Blocks, Capotchem) , and 98% (Chemscene) , with storage conditions uniformly specified as refrigerated (2–8 °C) under inert atmosphere (N₂ or Ar), protected from light. The compound is documented as a white to off-white or white to yellow solid. In contrast, N-Boc-exo-3-aminotropane (CAS 744183-20-8) is listed by Aladdin with overlapping synonyms that create potential procurement confusion , and its purity specifications vary more widely across suppliers. The availability of multiple independent QC-certified sources for the endo isomer reduces single-supplier dependency and enables competitive procurement benchmarking.

Quality control Stability Procurement specification

Optimal Research and Procurement Scenarios for N-Boc-endo-3-aminotropane (CAS 207405-68-3)


CCR5 Antagonist Lead Optimization Programs Requiring Endo-Specific Tropane Building Blocks

Medicinal chemistry teams developing next-generation CCR5 antagonists for HIV-1 entry inhibition should specify N-Boc-endo-3-aminotropane as the core building block. The patent-preferred endo configuration aligns with the originator's SAR (WO2003084954A1, Pfizer) [1], and downstream tropane derivatives have achieved CCR5 IC₅₀ values of 4.4 nM, comparable to maraviroc (IC₅₀ = 7.2 nM) [2]. Procurement of the exo isomer or unprotected analogs introduces stereochemical noise into SAR studies and may produce compounds falling outside the preferred patent space. The Boc protecting group enables a defined orthogonal synthetic sequence: bridgehead N-deprotection → functionalization → 3-endo-amine coupling, which is critical for generating focused libraries with systematic variation at both nitrogen positions.

HBV Capsid Assembly Modulator (CAM) Discovery Using Conformationally Constrained Tropane Scaffolds

Drug discovery groups targeting HBV capsid assembly should prioritize N-Boc-endo-3-aminotropane over flexible-chain N-Boc-diamines due to its explicit designation as 'a novel conformationally constrained bridged amino acid drug molecule building block... for anti-hepatitis B virus drug development' . The rigid tropane cage pre-organizes the 3-amino vector, potentially reducing the entropic penalty upon target binding relative to flexible piperidine or piperazine alternatives. Downstream sulfamoylbenzamide CAM derivatives built on related scaffolds have demonstrated EC₅₀ values of 260–470 nM in HBV-infected hepatocyte models [3], confirming that the tropane core translates into measurable antiviral activity.

Stereochemically Defined Peptidomimetic Synthesis Requiring Orthogonal Amine Protection

Peptide and peptidomimetic chemistry groups requiring a rigid, stereochemically defined bicyclic scaffold with orthogonal amine protection should select N-Boc-endo-3-aminotropane over the exo isomer. The endo amine vector projects into a distinct spatial quadrant compared to the exo isomer, producing different backbone curvature when incorporated into peptidomimetics. The published crystal structure and selective crystallization protocol [4] provide a definitive method for confirming endo stereochemistry, which is critical for structure-based design where the 3D orientation of the amine determines hydrogen-bonding patterns with biological targets. The Boc group's acid-labile nature combined with the free 3-amino group enables sequential functionalization without protecting group manipulation at the 3-position.

Multi-Gram to Kilogram Scale-Up With Verifiable QC Documentation

Process chemistry and CRO teams scaling up from milligram to multi-gram or kilogram quantities benefit from the compound's multi-supplier availability with consistent purity specifications (96–98%) and QC documentation (NMR, HPLC, GC certificates) . The defined storage conditions (2–8 °C, inert atmosphere, protected from light) and availability from ≥5 independent suppliers enable competitive procurement and mitigate single-supplier risk. The well-characterized synthetic route—Pd(OH)₂-catalyzed hydrogenolysis of the N-benzyl precursor followed by Boc protection —provides a reproducible, scalable pathway with documented yields (~69% overall) that process chemists can further optimize.

Quote Request

Request a Quote for N-Boc-endo-3-aminotropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.